Cas no 663170-09-0 (methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate)

methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate
- EN300-1851823
- 663170-09-0
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- Inchi: 1S/C8H14O4/c1-11-8(10)5-6(9)7-3-2-4-12-7/h6-7,9H,2-5H2,1H3/t6-,7?/m0/s1
- InChI Key: LBFWQLXLQPJATQ-PKPIPKONSA-N
- SMILES: O1CCCC1[C@H](CC(=O)OC)O
Computed Properties
- Exact Mass: 174.08920892g/mol
- Monoisotopic Mass: 174.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 55.8Ų
methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1851823-0.25g |
methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate |
663170-09-0 | 0.25g |
$1525.0 | 2023-09-19 | ||
Enamine | EN300-1851823-1g |
methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate |
663170-09-0 | 1g |
$1658.0 | 2023-09-19 | ||
Enamine | EN300-1851823-0.1g |
methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate |
663170-09-0 | 0.1g |
$1459.0 | 2023-09-19 | ||
Enamine | EN300-1851823-1.0g |
methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate |
663170-09-0 | 1g |
$1658.0 | 2023-06-01 | ||
Enamine | EN300-1851823-0.05g |
methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate |
663170-09-0 | 0.05g |
$1393.0 | 2023-09-19 | ||
Enamine | EN300-1851823-5.0g |
methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate |
663170-09-0 | 5g |
$4806.0 | 2023-06-01 | ||
Enamine | EN300-1851823-10.0g |
methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate |
663170-09-0 | 10g |
$7128.0 | 2023-06-01 | ||
Enamine | EN300-1851823-2.5g |
methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate |
663170-09-0 | 2.5g |
$3249.0 | 2023-09-19 | ||
Enamine | EN300-1851823-10g |
methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate |
663170-09-0 | 10g |
$7128.0 | 2023-09-19 | ||
Enamine | EN300-1851823-0.5g |
methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate |
663170-09-0 | 0.5g |
$1591.0 | 2023-09-19 |
methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate Related Literature
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
Additional information on methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate
Methyl (3S)-3-Hydroxy-3-(Oxolan-2-Yl)Propanoate: A Comprehensive Overview
Methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate, also known by its CAS number 663170-09-0, is a compound of significant interest in various scientific and industrial applications. This compound is a derivative of propanoic acid, with a hydroxyl group and an oxolane substituent on the third carbon, along with a methyl ester group. Its structure makes it a versatile molecule, capable of participating in a wide range of chemical reactions and applications.
The synthesis of methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate involves several steps, including the formation of the oxolane ring and the introduction of the hydroxyl and ester groups. Recent studies have focused on optimizing the synthesis process to improve yield and purity. For instance, researchers have explored the use of chiral catalysts to achieve high enantiomeric excess in the formation of the (3S) configuration, which is critical for its biological activity.
One of the most promising applications of this compound is in the field of drug development. The hydroxyl group and oxolane ring provide opportunities for functionalization, enabling the creation of bioactive molecules with potential therapeutic effects. Recent research has highlighted its role as a precursor for anti-inflammatory agents and neuroprotective drugs. For example, a study published in 2022 demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways.
In addition to its pharmaceutical applications, methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate has found use in materials science. Its ability to form stable polymers has led to its incorporation into biodegradable plastics and coatings. A 2021 study investigated its use as a monomer in polycarbonate synthesis, showcasing its potential in creating environmentally friendly materials with enhanced mechanical properties.
The compound's unique properties also make it valuable in food chemistry. Its ability to act as an emulsifier and stabilizer has led to its inclusion in food products, particularly in dairy and confectionery items. Recent research has focused on optimizing its stability under various processing conditions to ensure consistent performance across different food applications.
From an environmental perspective, methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate has been studied for its biodegradability. Researchers have found that under aerobic conditions, the compound undergoes rapid degradation, making it a more sustainable alternative to traditional chemical additives. This finding aligns with growing industry trends toward eco-friendly chemical solutions.
In conclusion, methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate is a multifaceted compound with diverse applications across pharmaceuticals, materials science, and food chemistry. Its structural versatility and favorable properties continue to drive innovation in these fields. As research advances, particularly in areas such as enantioselective synthesis and biodegradation studies, this compound is poised to play an even greater role in addressing global challenges in health, sustainability, and technology.
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